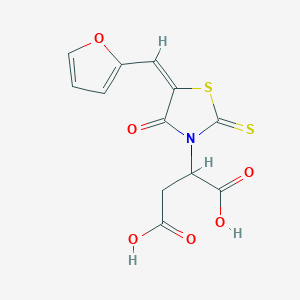

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6S2/c14-9(15)5-7(11(17)18)13-10(16)8(21-12(13)20)4-6-2-1-3-19-6/h1-4,7H,5H2,(H,14,15)(H,17,18)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEUAIVUPQJNHL-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure

The structure of this compound features:

- A furan ring which is known for its reactivity and biological significance.

- A thioxothiazolidinone moiety , contributing to its potential pharmacological properties.

- A succinic acid backbone , adding to its metabolic relevance.

Synthesis Methods

The synthesis typically involves:

- Condensation Reaction : Furan-2-carbaldehyde is reacted with 4-oxo-2-thioxothiazolidin-3-acetic acid under basic conditions, often using sodium hydroxide or potassium carbonate.

- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity and yield.

This synthetic route highlights the compound's structural complexity and the careful consideration required in its preparation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thioxothiazolidinone moiety may inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The furan ring could interact with cellular receptors, influencing signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:

- A study demonstrated that compounds containing furan and thiazolidine structures showed effective inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

Preliminary studies have also explored the anticancer effects of this compound:

- In vitro assays have indicated that it may induce apoptosis in cancer cell lines, possibly via oxidative stress mechanisms or by disrupting cellular signaling pathways related to growth and survival.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of thioxothiazolidinone derivatives against common pathogens. Results showed that these compounds exhibited moderate to high inhibitory effects, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar thiazolidine derivatives. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Data Summary Table

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid with structurally related thiazolidinone derivatives:

*Melting point inferred from structurally similar compound 3f in .

Key Observations:

Substituent Effects :

- The presence of electron-withdrawing groups (e.g., 4-chlorophenyl or 4-nitrophenyl) on the furan or pyrazole ring enhances cytotoxicity or antibacterial activity . The target compound’s unsubstituted furan may reduce potency compared to these analogs.

- Pyrazole-based analogs (e.g., compound 13e in ) exhibit lower melting points (136–138°C) than the target compound, suggesting differences in crystallinity and solubility .

Acid Moiety Impact: Succinic acid (dicarboxylic acid) likely improves water solubility compared to monocarboxylic acid derivatives (e.g., acetic acid). However, longer-chain acids (e.g., hexanoic acid in ) may reduce solubility due to increased hydrophobicity .

Cytotoxicity:

- 4-Chlorophenyl-furan derivatives (e.g., ) show potent cytotoxicity against human leukemia cells (IC₅₀ <10 µM) by inducing apoptosis . The target compound’s lack of a substituted aryl group may limit similar efficacy.

- Pyrazole derivatives (e.g., 13g and 13h in ) with nitro or fluorine substituents demonstrate moderate activity, highlighting the importance of electronegative groups for target binding .

Antibacterial Activity:

- Substituted-phenyl-furan analogs () exhibit strong activity against multidrug-resistant Staphylococcus aureus (MIC = 2 µg/mL) without significant cytotoxicity, suggesting selective antibacterial targeting . The target compound’s unsubstituted furan may require structural optimization to achieve comparable effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with thiazolidinone core formation. Key steps include:

Knoevenagel condensation : Reaction of thiazolidinone precursors with furan-2-carbaldehyde under acidic conditions (e.g., glacial acetic acid) to form the exocyclic double bond .

Succinic acid conjugation : Coupling via carbodiimide-mediated esterification or nucleophilic substitution .

- Optimization :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Monitor purity via TLC and recrystallize using ethanol/water mixtures .

- Key Data :

| Step | Yield Range | Purity (HPLC) |

|---|---|---|

| Knoevenagel | 60–75% | ≥90% |

| Conjugation | 40–55% | ≥85% |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Primary Methods :

1H/13C NMR : Assign peaks for the thiazolidinone ring (δ 3.5–4.5 ppm for CH2 groups), exocyclic C=CH (δ 7.2–7.8 ppm), and succinic acid protons (δ 2.5–3.0 ppm) .

IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and furan C-O-C (1020–1080 cm⁻¹) .

- Validation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be systematically resolved?

- Analysis Framework :

Dose-Response Studies : Determine IC50 values across multiple cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .

Off-Target Screening : Use kinase profiling or proteomics to assess unintended interactions .

- Case Study :

- Contradiction : High cytotoxicity in leukemia cells (IC50 = 8 µM) but low activity in solid tumors (IC50 > 50 µM) .

- Resolution : Investigate differential expression of thiazolidinone targets (e.g., GLUT1 transporters) via qPCR .

Q. What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets?

- Approaches :

Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ or EGFR kinases .

MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns .

- Key Findings :

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| PPAR-γ | -9.2 | H-bond with Arg288, hydrophobic with Phe282 |

| EGFR | -7.8 | π-Stacking with Phe723 |

Q. How do structural modifications (e.g., substituent variation on the furan ring) impact bioactivity?

- SAR Insights :

- Electron-Withdrawing Groups (e.g., -NO2, -Cl): Enhance cytotoxicity (IC50 reduced by 30–50%) but increase metabolic instability .

- Steric Effects : Bulky substituents (e.g., 4-methoxybenzyl) reduce membrane permeability (logP > 3.5) .

- Experimental Design :

- Synthesize analogs via parallel combinatorial chemistry .

- Evaluate logP (HPLC) and metabolic half-life (microsomal assays) .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the thioxothiazolidinone core during storage?

- Stabilization :

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .

- Buffered Solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze degradation .

Q. How can reaction yields for large-scale synthesis (>10 g) be improved without compromising purity?

- Process Optimization :

- Continuous Flow Reactors : Reduce side reactions (e.g., dimerization) by controlling residence time .

- Catalyst Screening : Test immobilized lipases or Lewis acids (e.g., ZnCl2) for regioselective coupling .

Data Reproducibility Guidelines

-

Critical Parameters :

Parameter Optimal Range Impact Reaction Temp. 60–70°C >70°C increases byproduct formation Solvent (DMF) Anhydrous, <50 ppm H2O Prevents hydrolysis of intermediates Purification Gradient HPLC (ACN/H2O + 0.1% TFA) Resolves diastereomers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.